4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds and contains a variety of functional groups.
- The core structure consists of a pyrazolo-thiazepine ring fused with a benzothiazole moiety. This complex arrangement of atoms contributes to its unique properties.
- The compound’s chemical formula is C19H16N2O2S2.
- It’s worth noting that this compound has potential applications in various fields due to its intriguing structure.
Preparation Methods
- Synthesis of this compound involves several steps. One common approach starts with the condensation of 3-methylbenzothiazol-2-amine with 4-hydroxy-3-methoxybenzaldehyde.
- The reaction proceeds under acidic conditions, leading to the formation of an intermediate Schiff base.
- Next, cyclization occurs, resulting in the pyrazolo-thiazepine ring. The methyl group at position 3 of the benzothiazole contributes to the final product.
- Industrial production methods may involve modifications of this synthetic route, optimization for yield, and scalability.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be susceptible to oxidation at the phenolic hydroxyl group.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The benzothiazole ring could participate in nucleophilic substitution reactions.
- Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic applications.
Medicine: Preliminary studies suggest it may exhibit antioxidant properties and could be relevant in drug development.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific cellular targets.
- It could modulate enzymatic activity, affect signaling pathways, or influence gene expression.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other heterocyclic derivatives with fused rings.
- For instance, compare it to related pyrazolo-thiazepines or benzothiazoles.
- Highlight its distinct features, such as the methoxyphenyl group and the methyl-substituted benzothiazole.
Properties
Molecular Formula |
C22H20N4O3S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C22H20N4O3S2/c1-11-4-6-14-17(8-11)31-22(23-14)26-21-19(12(2)25-26)20(30-10-18(28)24-21)13-5-7-16(29-3)15(27)9-13/h4-9,20,27H,10H2,1-3H3,(H,24,28) |
InChI Key |
GMANDLATLASXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C4=C(C(SCC(=O)N4)C5=CC(=C(C=C5)OC)O)C(=N3)C |
Origin of Product |
United States |
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